3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester typically involves the reaction of 3-(benzoxy)-5-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for boronic esters often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents, such as pinacol, can reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane or borohydride derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms. The boronic ester can interact with active site serines in enzymes, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 3-(Benzyloxy)phenylboronic acid pinacol ester
- 3-Carboxyphenylboronic acid pinacol ester
Uniqueness
3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester is unique due to the presence of both benzoxy and chloro substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C19H22BClO3 |
---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-(3-chloro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
PNDXLGYUIUOOHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.